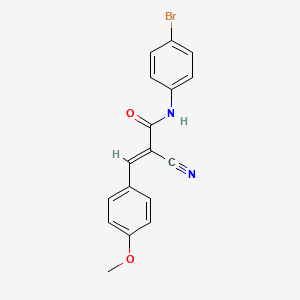

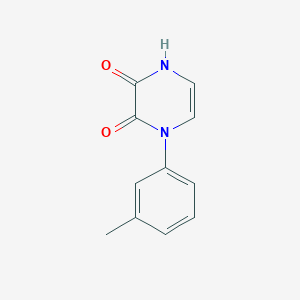

![molecular formula C19H15N5O6S2 B2510660 N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide CAS No. 868976-17-4](/img/structure/B2510660.png)

N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-nitrobenzamide" is a complex molecule that likely exhibits significant biological activity due to the presence of multiple functional groups known to interact with biological systems. While the provided papers do not directly discuss this compound, they do provide insights into the behavior of structurally related compounds, which can be used to infer some aspects of the compound .

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the formation of intermediates such as thioacylhydrazones, which can undergo cyclization to form thiadiazoles . The synthesis of nitro-substituted compounds, as seen in the provided papers, often involves the addition of nitro groups to specific positions on aromatic rings, which can significantly affect the biological activity of the compounds . The synthesis of the compound would likely involve similar strategies, with careful control over the introduction of the nitro group and the formation of the thiadiazole ring.

Molecular Structure Analysis

The molecular structure of the compound includes a 1,3,4-thiadiazole ring, which is a common motif in medicinal chemistry due to its resemblance to the peptide bond and its ability to mimic the planarity and hydrogen bonding capabilities of peptides . The presence of a nitro group is indicative of potential electron-withdrawing effects, which can influence the reactivity and interaction of the compound with biological targets .

Chemical Reactions Analysis

Nitro-substituted compounds can undergo various chemical reactions, including reduction to amino groups, which can significantly alter their biological activity . The presence of a thiadiazole ring suggests that the compound could participate in nucleophilic substitution reactions or act as a ligand for metal ions . The specific chemical reactions that "this compound" would undergo depend on the context in which it is used, such as in a biological system or under synthetic conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of nitro and amino groups can affect the solubility and distribution coefficients of the compound in various solvents . The compound's vapor pressure and sublimation characteristics would be determined by its molecular weight and the strength of intermolecular forces within the solid state . The presence of a 1,3,4-thiadiazole ring could contribute to the compound's stability and its ability to form crystalline solids .

Applications De Recherche Scientifique

Cristallographie et études structurales

La structure cristalline de ce composé a été étudiée. Il cristallise dans un réseau triclinique avec les paramètres suivants :

Matériaux OLED

Il est intéressant de noter que la structure dihydrobenzodioxine tordue du composé a été explorée pour les diodes électroluminescentes organiques (OLED). Un dérivé spécifique basé sur cette structure a présenté une émission bleue (450 nm) et des performances d’appareil impressionnantes, y compris la luminance, l’efficacité énergétique et l’efficacité quantique .

Synthèse et optimisation du rendement

Les chercheurs ont développé des voies de synthèse pour obtenir ce composé. En utilisant l’acide 2,3-dihydroxybenzoïque comme matière de départ, ils ont obtenu un rendement de 35 % pour le chlorhydrate de 2,3-dihydrobenzo[b][1,4]dioxin-5-amine. Une sélection appropriée du solvant et de la température de réaction a joué un rôle crucial dans la simplification du processus de synthèse et l’augmentation du rendement avec une pureté plus élevée .

Mécanisme D'action

Target of Action

Similar compounds have been known to target cholinesterases and lipoxygenase enzymes .

Mode of Action

It’s known that similar compounds interact with their targets, leading to inhibition of the enzymes . This interaction can cause changes in the normal functioning of these enzymes, potentially altering biochemical pathways.

Biochemical Pathways

Given its potential targets, it may affect pathways involving cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in various biological processes, including neurotransmission and inflammation, respectively.

Pharmacokinetics

Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can significantly impact the bioavailability of the compound.

Result of Action

Inhibition of cholinesterases and lipoxygenase enzymes can lead to changes in neurotransmission and inflammatory responses .

Propriétés

IUPAC Name |

N-[5-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N5O6S2/c25-16(20-12-4-5-14-15(9-12)30-7-6-29-14)10-31-19-23-22-18(32-19)21-17(26)11-2-1-3-13(8-11)24(27)28/h1-5,8-9H,6-7,10H2,(H,20,25)(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMHNGGWNMRZMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N5O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

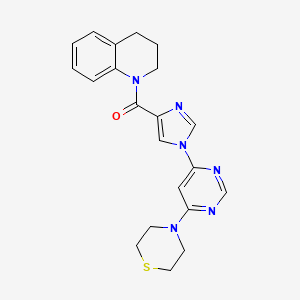

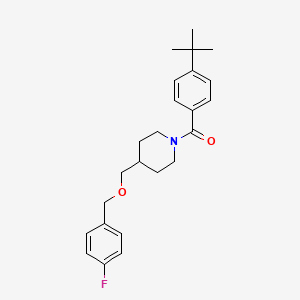

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-5-((4-fluorobenzyl)thio)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2510580.png)

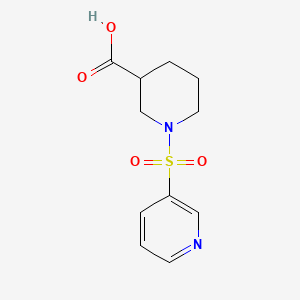

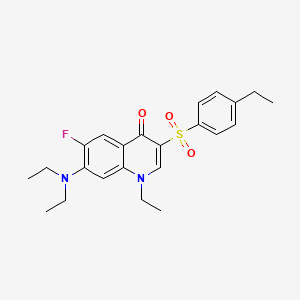

![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2510585.png)

ruthenium(II) chloride](/img/structure/B2510590.png)

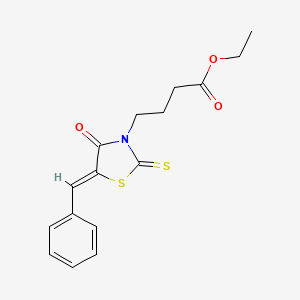

![7-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2510593.png)

![(Z)-ethyl 1-benzyl-5-oxo-2-(pivaloylimino)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2510595.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl propionate](/img/structure/B2510596.png)